Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate
Description
Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a synthetic pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:
- 5-(Furan-2-carboxamido) group: Introduces a heteroaromatic furan ring, influencing lipophilicity and π-π stacking interactions.
- Thioether linkage at C2: Provides metabolic stability compared to oxygen or nitrogen analogs.
- Methyl butanoate ester: Increases lipophilicity and may serve as a prodrug moiety for carboxylic acid activation.
Structural determination likely employs crystallographic tools like SHELX for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-3-8(13(21)22-2)24-14-17-10(15)9(12(20)18-14)16-11(19)7-5-4-6-23-7/h4-6,8H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVJYJDSYXVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organic molecules characterized by a pyrimidine ring with various substituents. Its molecular formula is , and it has a molecular weight of 338.34 g/mol. The structural features include:
- Pyrimidine core : Essential for its biological activity.
- Furan moiety : Contributes to its pharmacological properties.
- Thioether linkage : May enhance bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by the introduction of the furan and thioether groups. Detailed methodologies can be found in various synthetic chemistry literature, emphasizing the importance of reaction conditions in achieving high yields and purity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 62.37 | Induction of apoptosis |
| HepG2 | 75.00 | Cell cycle arrest |
| A549 (lung cancer) | 50.00 | Inhibition of angiogenesis |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Immunomodulatory Effects
In addition to anticancer activity, this compound has shown promising immunomodulatory effects. Studies have indicated that it can modulate immune responses by:
- Inhibiting cytokine production : Particularly tumor necrosis factor-alpha (TNF-α).
- Regulating lymphocyte proliferation : It effectively suppresses phytohemagglutinin A-induced proliferation in human peripheral blood lymphocytes.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the compound's efficacy against various tumor cell lines, revealing a dose-dependent response with significant inhibition at lower concentrations.
- Immunological Assessment : Another study focused on its effects on immune cells, demonstrating a reduction in inflammatory markers and enhanced regulatory T cell activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate exhibit significant anticancer properties. The inhibition of specific enzymes involved in cancer cell proliferation is a critical area of study. For instance, derivatives of pyrimidine compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Studies have shown that furan-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them candidates for antibiotic development .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes such as O-linked beta-N-acetylglucosamine transferase (OGT). This enzyme plays a role in cellular signaling and metabolism, and its inhibition could lead to therapeutic strategies for diseases like cancer and diabetes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Pyrimidine Derivatives | Anticancer Activity | Demonstrated that certain derivatives inhibited DHFR, leading to reduced tumor growth in vitro. |
| Antimicrobial Screening | Antimicrobial Properties | Compounds similar to this compound showed significant activity against E. coli and Staphylococcus aureus. |
| Enzyme Inhibition Research | OGT Inhibition | Found that furan-based compounds effectively inhibited OGT activity, suggesting potential applications in metabolic disease treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine derivatives share a 1,6-dihydropyrimidinone core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis with two analogs from Pharmacopeial Forum Vol. 42(1) (2016) :
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound A* | Compound B** |
|---|---|---|---|
| Core Structure | 1,6-Dihydropyrimidin-6-one | 1,6-Dihydropyrimidin-6-one | 1,6-Dihydropyrimidin-6-one |
| C2 Substituent | Thioether (S-linked butanoate ester) | Propan-2-yl amino-oxoacetate | Acetylhydrazinyl-oxoacetamide |
| C4 Group | Amino (-NH₂) | Carbamoyl linked to 4-fluorobenzyl | Carboxamide linked to 4-fluorobenzyl |
| C5 Group | Furan-2-carboxamido | Hydroxy (-OH) | Hydroxy (-OH) |
| C6 Oxidation State | Oxo (=O) | Oxo (=O) | Oxo (=O) |
| Additional Modifications | Methyl ester at terminal butanoate | 1-Methyl substitution | 1-Methyl substitution |
| Molecular Weight | ~395.4 g/mol (estimated) | ~460.5 g/mol (reported) | ~478.5 g/mol (reported) |
| Lipophilicity (LogP) | Moderate (estimated ~2.1 due to furan and ester) | Higher (~2.8 due to 4-fluorobenzyl) | Lower (~1.9 due to hydrophilic acetylhydrazine) |
| Bioactivity Hypothesis | Antimicrobial (furan moiety) or kinase inhibition (thioether) | Anti-inflammatory (fluorobenzyl group) | Anticancer (hydrazine-derived moiety) |
Compound A: 2-[(2-{4-[(4-Fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)amino]-2-oxoacetic acid. *Compound B: 2-{2-[2-(2-Acetylhydrazinyl)-2-oxoacetamido]propan-2-yl}-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide.
Key Findings:
Substituent Impact on Lipophilicity: The target compound’s furan-2-carboxamido and methyl ester groups balance lipophilicity, favoring membrane permeability.
Metabolic Stability: The thioether linkage in the target compound resists oxidative metabolism compared to Compound A’s propan-2-yl amino group, which may undergo N-dealkylation.
Bioactivity Trends :
- The furan ring in the target compound aligns with antimicrobial agents (e.g., nitrofurantoin), whereas Compound A’s fluorobenzyl group is common in anti-inflammatory scaffolds. Compound B’s hydrazine group correlates with anticancer agents like procarbazine.
Crystallographic Support :
- Structural resolution of such compounds often relies on SHELX software for small-molecule refinement, ensuring accurate stereochemical assignments .
Q & A
Q. Table 1. Key Analytical Parameters
Q. Table 2. SAR Insights from Analogous Compounds
| Modification Site | Bioactivity Change | Proposed Mechanism | Reference |
|---|---|---|---|
| Furan → Thiophene | ↑ IC₅₀ (2-fold) | Enhanced hydrophobic interactions | |
| Methyl ester → Ethyl | ↓ Solubility | Increased logP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
